molecular formula C27H21N3O7 B14544900 4-Ethyl-3-methylbenzo[a]anthracene;2,4,6-trinitrophenol CAS No. 61983-80-0

4-Ethyl-3-methylbenzo[a]anthracene;2,4,6-trinitrophenol

Cat. No.: B14544900
CAS No.: 61983-80-0
M. Wt: 499.5 g/mol
InChI Key: PJAVARUYJTXACM-UHFFFAOYSA-N
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Description

4-Ethyl-3-methylbenzo[a]anthracene;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of both anthracene derivatives and nitrophenols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methylbenzo[a]anthracene typically involves the alkylation of benzo[a]anthracene derivatives. The process may include Friedel-Crafts alkylation using ethyl and methyl groups under acidic conditions.

Industrial Production Methods

Industrial production of 4-Ethyl-3-methylbenzo[a]anthracene may involve large-scale alkylation processes, while 2,4,6-trinitrophenol is produced through controlled nitration reactions in specialized chemical reactors to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methylbenzo[a]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethyl-3-methylbenzo[a]anthracene;2,4,6-trinitrophenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methylbenzo[a]anthracene;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress, DNA damage, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-3-methylbenzo[a]anthracene;2,4,6-trinitrophenol is unique due to its combination of anthracene and nitrophenol structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications .

Properties

CAS No.

61983-80-0

Molecular Formula

C27H21N3O7

Molecular Weight

499.5 g/mol

IUPAC Name

4-ethyl-3-methylbenzo[a]anthracene;2,4,6-trinitrophenol

InChI

InChI=1S/C21H18.C6H3N3O7/c1-3-18-14(2)8-10-20-19(18)11-9-17-12-15-6-4-5-7-16(15)13-21(17)20;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-13H,3H2,1-2H3;1-2,10H

InChI Key

PJAVARUYJTXACM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1C=CC3=CC4=CC=CC=C4C=C32)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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